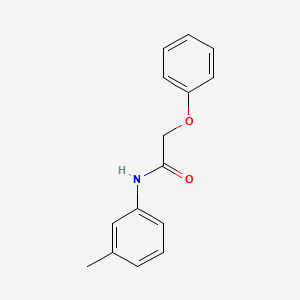

N-(3-methylphenyl)-2-phenoxyacetamide

Description

Contextualization within the Broader Field of Phenoxyacetamide Chemistry and Derivatives Research

The phenoxyacetamide scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. sigmaaldrich.com This structural motif consists of a phenoxy group linked to an acetamide (B32628) moiety. The versatility of this core structure allows for extensive chemical modifications at various positions, enabling the synthesis of large libraries of derivatives. sigmaaldrich.com Researchers have systematically altered the phenoxy ring and the N-substituted phenyl ring to explore the structure-activity relationships that govern the biological effects of these compounds.

Phenoxyacetic acid and its derivatives have historically been investigated for a wide array of applications, including as herbicides, anti-mycobacterial agents, and for their anti-inflammatory, anti-leishmanial, and anti-viral properties. sigmaaldrich.com The amide linkage, a key feature of the phenoxyacetamide structure, is a cornerstone in medicinal chemistry, contributing to the stability and biological activity of many pharmaceutical agents. The incorporation of nitrogen-containing heterocyclic systems into the phenoxyacetamide backbone has been a particularly fruitful area of research, as these modifications can enhance pharmacological characteristics by facilitating interactions with various biological targets like enzymes and receptors. sigmaaldrich.com

Rationale and Significance of Investigating N-(3-methylphenyl)-2-phenoxyacetamide

The specific compound, this compound, presents a unique combination of structural features that warrant dedicated investigation. The rationale for its study is rooted in the established biological potential of the phenoxyacetamide core and the influence of the N-aryl substituent on its activity. The "3-methylphenyl" group (also known as the m-tolyl group) introduces specific steric and electronic properties to the molecule. The methyl group at the meta position can influence the compound's:

Lipophilicity: The addition of a methyl group can increase the molecule's fat-solubility, which may affect its ability to cross biological membranes.

Metabolic Stability: The presence of the methyl group might affect how the compound is metabolized in biological systems.

The exploration of such substitutions is a standard strategy in drug discovery to fine-tune the pharmacological profile of a lead compound. Therefore, the synthesis and biological evaluation of this compound would be a logical step in the systematic exploration of the chemical space around the phenoxyacetamide scaffold.

Current State of Academic Research on the Compound and Identification of Critical Knowledge Gaps

Despite the strong rationale for its investigation, a comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. The compound is commercially available from suppliers of rare and unique chemicals for early discovery research, which indicates its potential utility in screening programs. sigmaaldrich.com However, there is a notable absence of published studies detailing its synthesis, characterization, or biological activity.

This lack of specific data for this compound stands in contrast to the wealth of information available for the broader class of phenoxyacetamide derivatives. While numerous studies have explored the antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties of various analogues, the specific contributions of the 3-methylphenyl substituent remain uncharacterized.

The primary critical knowledge gaps for this compound are:

Validated Synthetic Routes: While general methods for synthesizing phenoxyacetamides are known, specific, optimized protocols for this derivative are not published.

Spectroscopic and Crystallographic Data: Detailed analytical data, such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction data, are not publicly available to confirm its structure and stereochemistry.

Biological Activity Profile: The compound has not been systematically screened for its potential biological activities. Its efficacy in areas where other phenoxyacetamides have shown promise is unknown.

Structure-Activity Relationship (SAR): Without data on its biological activity, it is impossible to place this compound within the broader SAR landscape of phenoxyacetamide derivatives.

The following table summarizes the known biological activities of the broader phenoxyacetamide class, highlighting the unexplored potential of this compound.

| Biological Activity of Phenoxyacetamide Derivatives | Example of Active Derivative (if available) | Reference | Potential for this compound |

| Anti-inflammatory | Substituted phenoxy acetamide derivatives | Unexplored | |

| Anticancer | Phenoxy thiazoles, N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | sigmaaldrich.com | Unexplored |

| Antimicrobial | Thymol-derived phenoxy acetamide derivatives | Unexplored | |

| Anticonvulsant | General class mentioned in drug interaction studies | Unexplored | |

| DOT1L Inhibition | Phenoxyacetamide-derived hits from virtual screening | Unexplored | |

| Antioxidant | Flavonoid acetamide derivatives | Unexplored |

The absence of dedicated research on this compound represents a clear opportunity for future investigation. Such studies would not only elucidate the specific properties of this compound but also contribute to a more complete understanding of the structure-activity relationships that govern the diverse biological effects of the phenoxyacetamide class of molecules.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12-6-5-7-13(10-12)16-15(17)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCKYFWSSCWDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Innovative Strategies for N 3 Methylphenyl 2 Phenoxyacetamide and Its Analogues

Classical and Contemporary Synthetic Pathways to the Phenoxyacetamide Core Structure

The construction of the N-(3-methylphenyl)-2-phenoxyacetamide scaffold is primarily achieved through the formation of an amide bond between a phenoxyacetic acid derivative and an aniline (B41778) derivative.

Classical synthetic approaches typically involve the reaction of 3-methylaniline with 2-phenoxyacetyl chloride. nih.gov This method, often a variation of the Schotten-Baumann reaction, is straightforward and widely used for forming amide bonds from acyl chlorides and amines. ijper.org An alternative classical route involves the condensation of 2-phenoxyacetic acid with 3-methylaniline, facilitated by a coupling agent to activate the carboxylic acid. nih.gov

A different strategy builds the molecule by first forming the amide bond and then the ether linkage. This involves reacting m-toluidine (B57737) (3-methylaniline) with chloroacetyl chloride to produce N-(3-methylphenyl)-2-chloroacetamide, which is then reacted with phenol (B47542) in the presence of a base (a Williamson ether synthesis-type reaction) to yield the final product. nih.govresearchgate.net

Mechanistic Considerations in this compound Synthesis

The most common pathway for synthesizing this compound is the reaction between 2-phenoxyacetyl chloride and 3-methylaniline. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated by the nucleophilic attack of the nitrogen atom of the 3-methylaniline on the electrophilic carbonyl carbon of 2-phenoxyacetyl chloride. This step forms a transient tetrahedral intermediate. The reaction is typically completed by the collapse of this intermediate, which involves the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct. nih.gov

In more advanced syntheses involving organometallic catalysts, the mechanism can be significantly more complex. For instance, Rh(III)-catalyzed reactions on N-phenoxyacetamide substrates can proceed through a C-H activation pathway. researchgate.net This involves the initial ortho C-H alkylation with a diazo compound, followed by the formation of a Rh(V) nitrenoid species that directs functionalization at the second ortho position of the phenyl ring. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of this compound synthesis is highly dependent on reaction conditions such as the choice of solvent, base, coupling agent, and temperature. researchgate.netnih.gov Optimizing these parameters is critical for maximizing product yield and minimizing side reactions.

Solvents play a crucial role; studies on similar amide formations have shown that dichloromethane (CH₂Cl₂) can be a superior solvent, leading to significantly higher yields compared to others like acetonitrile (B52724) or N,N-dimethylformamide (DMF). researchgate.net The choice of coupling reagent in condensation reactions is also pivotal. While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are common, research has shown that others, such as 2,4,6-trichloro-1,3,5-triazine (TCT), can be more effective, leading to near-quantitative yields under mild conditions. researchgate.net The presence and type of base can also influence the reaction's success. researchgate.net

Modern approaches to reaction optimization utilize data-driven methods like Bayesian optimization guided by machine learning models, such as graph neural networks, to more rapidly identify high-yield conditions from a vast array of possible parameter combinations. nih.gov

Table 1: Effect of Reaction Conditions on a Model Phenoxyacetamide Synthesis This table illustrates the impact of different solvents and coupling reagents on the yield of a representative α-ketoamide synthesis, providing insights applicable to phenoxyacetamide formation.

| Entry | Coupling Reagent | Solvent | Base | Yield (%) | Citation |

| 1 | EDCI | CH₂Cl₂ | Et₃N | 75 | researchgate.net |

| 2 | HATU | CH₂Cl₂ | Et₃N | 88 | researchgate.net |

| 3 | TCT | CH₂Cl₂ | Et₃N | 98 | researchgate.net |

| 4 | TCT | MeCN | Et₃N | 85 | researchgate.net |

| 5 | TCT | THF | Et₃N | 82 | researchgate.net |

| 6 | TCT | CH₂Cl₂ | DIPEA | 95 | researchgate.net |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, TCT: 2,4,6-Trichloro-1,3,5-triazine, Et₃N: Triethylamine, DIPEA: N,N-Diisopropylethylamine.

Development of Novel and Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing phenoxyacetamides. purkh.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Catalytic Systems for Efficient Phenoxyacetamide Bond Formation

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical and efficient than stoichiometric methods. purkh.comdntb.gov.ua The formation of the amide bond in phenoxyacetamide synthesis can be achieved using various catalytic systems.

Metal Catalysis: Transition metals like palladium, copper, rhodium, and iron are widely used to catalyze amide bond formation. rsc.org These catalysts can enable couplings between a broader range of starting materials under milder conditions. rsc.org For instance, Rh(III) catalysts have been specifically developed for the C-H functionalization of N-phenoxyacetamides, allowing for novel transformations not possible with classical methods. researchgate.net

Organocatalysis: Metal-free catalytic systems have gained prominence as a greener alternative. Arylboronic acids, for example, have been investigated as organocatalysts for the direct amidation of carboxylic acids, offering a less toxic option compared to many metal-based systems. researchgate.net

Biocatalysis: The use of enzymes as catalysts represents a highly sustainable approach. researchgate.net Lipases, for example, can catalyze amide bond formation in non-conventional media, often with high selectivity and under very mild conditions, thereby reducing energy consumption and avoiding harsh reagents.

Chemical Reactivity and Derivatization Strategies of the N 3 Methylphenyl 2 Phenoxyacetamide Core Structure

Exploration of Functional Group Transformations on the Phenoxyacetamide Backbone

The phenoxyacetamide backbone is amenable to a variety of functional group transformations, primarily targeting the phenoxy ring and the acetamide (B32628) moiety. Electrophilic aromatic substitution reactions on the phenoxy ring, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can introduce a wide range of substituents. The directing influence of the ether oxygen typically favors substitution at the ortho and para positions. For instance, rhodium(III)-catalyzed C-H activation has been shown to enable unsymmetrical difunctionalization of N-phenoxyacetamides, allowing for controlled alkylation and amidation at the ortho positions of the phenyl ring. researchgate.net

The methylene (B1212753) group of the acetamide unit can also be a site for functionalization. For example, α-halogenation can be achieved using appropriate halogenating agents, which then provides a handle for subsequent nucleophilic substitution reactions.

Rational Design and Synthesis of N-(3-methylphenyl)-2-phenoxyacetamide Analogues and Homologues

The rational design of analogues and homologues of this compound involves systematic structural modifications to probe structure-activity relationships. These modifications can be targeted at the phenoxy moiety, the N-(3-methylphenyl) ring, or the amide linkage.

The phenoxy group offers significant opportunities for structural diversification. The introduction of various substituents onto the phenyl ring of the phenoxy group can modulate the electronic and steric properties of the molecule. For example, the synthesis of phenoxyacetamide derivatives with different substituents on the phenoxy ring has been explored to generate new compounds with potential antimicrobial activities. nih.gov The general synthetic approach involves the reaction of a substituted phenol (B47542) with an N-aryl-2-chloroacetamide.

A representative synthetic scheme for such modifications is outlined below:

Scheme 1: General Synthesis of Phenoxy Moiety-Modified Analogues

Where Ar and Ar' represent substituted or unsubstituted phenyl rings.

The synthesis of such analogues typically involves the reaction of 2-phenoxyacetyl chloride with a appropriately substituted aniline (B41778).

Table 1: Examples of Substituted Anilines for Analogue Synthesis

| Substituted Aniline | Resulting N-Aryl Group | Potential Electronic Effect |

| 3-Chloroaniline | N-(3-chlorophenyl) | Electron-withdrawing |

| 3-Methoxyaniline | N-(3-methoxyphenyl) | Electron-donating |

| 3-Nitroaniline | N-(3-nitrophenyl) | Strongly electron-withdrawing |

| 3,5-Dimethylaniline | N-(3,5-dimethylphenyl) | Electron-donating |

This table is for illustrative purposes and actual synthesis would depend on specific reaction conditions.

The amide bond itself is a key functional group that can be modified. While amides are generally stable, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (phenoxyacetic acid) and amine (3-methylaniline). researchgate.net Reduction of the amide carbonyl group, for instance with reducing agents like lithium aluminum hydride, would yield the corresponding secondary amine. googleapis.com

Furthermore, N-alkylation or N-acylation of the amide nitrogen can be achieved, although this can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. More advanced methods, such as umpolung amide synthesis, offer novel strategies for forming N-aryl amides. nih.gov

Chemo- and Regioselective Synthesis in the Preparation of Diverse Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing derivatives of a multifunctional molecule like this compound. For electrophilic substitution on the aromatic rings, the inherent directing effects of the existing substituents play a significant role. The ether linkage on the phenoxy ring is an ortho, para-director, while the amide group on the N-phenyl ring is also an ortho, para-director, though it can be deactivating. The methyl group is a weak ortho, para-director. numberanalytics.com

Careful choice of reagents and reaction conditions is necessary to control the position of new substituents. For instance, in the case of Friedel-Crafts acylation, the choice of Lewis acid catalyst and solvent can influence the regiochemical outcome. Modern catalytic methods, such as the Rh(III)-catalyzed C-H activation mentioned earlier, offer high levels of regioselectivity that may not be achievable with traditional methods. researchgate.net The development of regioselective syntheses for complex phenazine (B1670421) derivatives, for example, highlights the importance of controlling substituent placement. nih.gov

Stability and Reactivity Profiling of this compound under Various Chemical Conditions

The stability of this compound is a critical factor for its handling, storage, and potential applications. Like most organic molecules, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. iipseries.org

Table 2: Predicted Stability and Reactivity under Different Conditions

| Condition | Expected Reactivity/Degradation | Potential Products |

| Acidic (e.g., aq. HCl, heat) | Hydrolysis of the amide bond. | Phenoxyacetic acid and 3-methylaniline hydrochloride. |

| Basic (e.g., aq. NaOH, heat) | Hydrolysis of the amide bond. | Sodium phenoxyacetate (B1228835) and 3-methylaniline. |

| Oxidizing agents (e.g., KMnO4) | Oxidation of the methyl group to a carboxylic acid. Oxidation of the aromatic rings may also occur under harsh conditions. | N-(3-carboxyphenyl)-2-phenoxyacetamide. |

| Reducing agents (e.g., LiAlH4) | Reduction of the amide carbonyl to a methylene group. | N-(3-methylphenyl)-2-phenoxyethylamine. |

| UV Light | Potential for photochemical degradation, such as cleavage of the ether or amide bond. | Complex mixture of degradation products. |

The amide bond is generally robust but can be cleaved under forcing acidic or basic conditions. The ether linkage is typically stable to a wide range of chemical reagents but can be cleaved by strong acids like HBr or HI. The methyl group on the N-phenyl ring is susceptible to oxidation by strong oxidizing agents. The aromatic rings can undergo degradation under harsh oxidative or reductive conditions. A study on the stability of thiamethoxam (B1682794) under different environmental conditions showed that pH and solar radiation significantly influenced its degradation. mdpi.com Similar principles would apply to this compound.

Mechanistic Investigations of N 3 Methylphenyl 2 Phenoxyacetamide at the Molecular and Cellular Level

Elucidation of Proposed Molecular Targets and Binding Interactions of N-(3-methylphenyl)-2-phenoxyacetamide and its Derivatives

The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with specific molecular targets. While the precise targets of the parent compound are still under comprehensive investigation, studies on its analogues have provided significant insights into potential binding partners and the nature of these interactions. Research has pointed towards enzymes and receptors as likely candidates for the pharmacological effects observed with this chemical scaffold. nih.govnih.gov

Derivatives of phenoxyacetamide have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), a key virulence factor for this pathogenic bacterium. nih.gov This suggests that proteins within the T3SS apparatus could be a direct molecular target. Furthermore, analogues have been developed as agonists for the free fatty acid receptor 1 (FFA1), indicating that G-protein coupled receptors are also a viable target class for this compound family. nih.gov

Principles of Enzyme Inhibition and Kinetic Analysis for Relevant Targets

Enzyme inhibition is a fundamental mechanism by which the activity of bioactive molecules is exerted. For N-arylacetamide derivatives, which share a structural core with this compound, enzyme inhibition has been a focal point of mechanistic studies. The principles of enzyme kinetics provide a framework for understanding how these compounds interfere with enzyme function.

Inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors, which bind to the enzyme through non-covalent interactions, can be further classified based on their mechanism:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. mdpi.com

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Non-competitive inhibition reduces the Vmax without affecting the Km. mdpi.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. This type of inhibition decreases both Vmax and Km. mdpi.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in changes to both Vmax and Km. mdpi.com

Kinetic analysis, often visualized through Lineweaver-Burk plots, is crucial for determining the type of inhibition. mdpi.com For instance, a study on N-arylacetamide derivatives as α-glucosidase and α-amylase inhibitors found that the most potent compound acted as a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. nih.gov This dual-mode of action highlights the complexity of interactions even within a single compound.

| Enzyme Target | Inhibitor Type | Kinetic Effect | Reference |

| α-Glucosidase | Non-competitive | Decreased Vmax, Unchanged Km | nih.gov |

| α-Amylase | Competitive | Unchanged Vmax, Increased Km | nih.gov |

Receptor Binding Modalities and Ligand-Receptor Interaction Hypotheses

Beyond enzyme inhibition, the interaction of this compound analogues with cell surface receptors represents another critical mechanistic avenue. Receptor binding assays are instrumental in identifying and characterizing these interactions. nih.govnih.gov These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. A test compound is then introduced to see if it can displace the known ligand, indicating that it binds to the same receptor.

Research into phenoxyacetamide-based compounds has identified the free fatty acid receptor 1 (FFA1), also known as GPR40, as a potential target. nih.gov FFA1 is a G-protein coupled receptor that plays a role in glucose-stimulated insulin (B600854) secretion. Agonists of this receptor are of interest for the treatment of type 2 diabetes. Structure-activity relationship studies on phenoxyacetamide-based FFA1 agonists have led to the discovery of potent compounds with improved metabolic properties. nih.govnih.gov

The binding of these ligands to the receptor is hypothesized to induce a conformational change in the receptor protein. This change initiates a cascade of intracellular signaling events. The specific nature of the binding, including the key amino acid residues involved in the interaction, can be predicted using molecular modeling and docking studies, and confirmed through site-directed mutagenesis. For phenoxyacetamide derivatives, the phenoxy and acetamide (B32628) moieties are thought to be crucial for establishing the necessary contacts within the receptor's binding pocket.

Cellular Pathway Modulation Studies by this compound Analogues

The interaction of a compound at the molecular level ultimately translates into broader effects on cellular function. Studies on analogues of this compound have begun to unravel how these molecules modulate complex cellular pathways, including signal transduction cascades and metabolic processes.

Investigation of Signal Transduction Pathways in Cellular Models

Signal transduction pathways are the networks through which cells communicate and respond to their environment. Phenolic compounds, a broad class that includes the phenoxyacetamide scaffold, are known to modulate a variety of signaling pathways, such as those involving nuclear factor (NF)-κB and mitogen-activated protein kinases (MAPKs).

More specifically, research on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has demonstrated their ability to inhibit the BCR-ABL1 signaling pathway. nih.gov This pathway is constitutively active in chronic myeloid leukemia (CML) and drives uncontrolled cell proliferation. In cellular models of CML, these phenoxyacetamide derivatives were shown to decrease the phosphorylation of key downstream signaling proteins, including STAT5 and CRKL, in a dose-dependent manner. nih.gov This inhibition of the signaling cascade ultimately leads to an anti-proliferative effect.

Furthermore, studies on other phenoxyacetamide derivatives have shown they can induce apoptosis (programmed cell death) in cancer cells. nih.gov One study on a novel phenoxyacetamide derivative demonstrated that it caused cell cycle arrest and induced both early and late apoptosis in treated cells. nih.gov This suggests that these compounds can activate the intrinsic or extrinsic apoptotic pathways, which are critical for eliminating damaged or cancerous cells.

| Cellular Pathway | Effect of Phenoxyacetamide Analogue | Downstream Consequences | Reference |

| BCR-ABL1 Signaling | Inhibition of phosphorylation of ABL1, STAT5, CRKL | Decreased cell proliferation | nih.gov |

| Apoptotic Pathways | Induction of early and late apoptosis | Cell death | nih.gov |

| Cell Cycle | Arrest at specific phases | Inhibition of cell growth | nih.gov |

Impact on Cellular Metabolic Processes and Gene Expression Patterns

The modulation of signaling pathways by this compound analogues can have a significant impact on cellular metabolism and gene expression. The metabolic state of a cell is intricately linked to its signaling networks, and changes in these networks can alter metabolic processes to meet the cell's needs. For example, the inhibition of pro-proliferative pathways like BCR-ABL1 can shift the cell's metabolism away from rapid growth and towards a more quiescent state or apoptosis.

Changes in gene expression are a direct consequence of altered signal transduction. Transcription factors, which are often the end-point of signaling cascades, can be activated or inhibited, leading to changes in the transcription of their target genes. While comprehensive gene expression profiling for this compound is not yet available, studies on related compounds provide a basis for what might be expected. For instance, the modulation of the NF-κB pathway would be expected to alter the expression of genes involved in inflammation and immunity. Similarly, the impact on the MAPK pathway would likely affect the expression of genes related to cell proliferation, differentiation, and stress responses. mdpi.com

The study of how structurally similar compounds can elicit different gene expression profiles is an active area of research. Even small changes in a molecule's structure can lead to different off-target effects or interactions with cellular machinery, resulting in distinct patterns of gene expression.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Theoretical Frameworks for this compound Derivatives

The development of new therapeutic agents relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). For the this compound scaffold, SAR studies have been instrumental in optimizing potency and selectivity for various molecular targets. nih.gov

Key structural features that have been systematically explored include:

Substituents on the phenoxy ring: The nature and position of substituents on the phenoxy ring have been shown to be critical for activity. For example, in the context of T3SS inhibitors, specific substitution patterns on this ring were found to be essential for potent inhibition. nih.gov

The acetamide linker: Modifications to the acetamide linker can influence the compound's conformation and its ability to fit into the binding site of a target protein.

The N-phenyl ring: The substitution pattern on the N-phenyl ring, such as the 3-methyl group in this compound, plays a crucial role in modulating activity. In the development of FFA1 agonists, variations in the substitution on this ring led to significant differences in agonistic potency. nih.gov

Beyond SAR, the concept of a structure-mechanism relationship (SMR) provides a deeper understanding of how a compound's structure dictates its mechanism of action. For example, in the case of enzyme inhibitors, the structural features of the molecule will determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. A compound with a structure that closely mimics the substrate is more likely to be a competitive inhibitor. In contrast, a compound that binds to an allosteric site will have different structural requirements.

Computational Chemistry and Advanced Molecular Modeling of N 3 Methylphenyl 2 Phenoxyacetamide

Quantum Chemical Calculations and Electronic Structure Analysis of the Compound

Quantum chemical calculations are fundamental to understanding the electronic architecture of N-(3-methylphenyl)-2-phenoxyacetamide. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

The flexibility of this compound is primarily due to the rotational freedom around several single bonds: the C-N amide bond, the O-C ether linkage, and the bonds connecting the phenyl rings to the central acetamide (B32628) structure. Conformational analysis involves systematically rotating these bonds to map the potential energy surface of the molecule. This process identifies various conformers (spatial arrangements) and the energy barriers that separate them.

The goal is to locate the global minimum energy conformation, which represents the most stable structure of the molecule, as well as other low-energy local minima. These stable conformers are the most likely to be populated at room temperature and are crucial for understanding how the molecule interacts with biological targets. The energy landscape map reveals the energetically favorable shapes the molecule can adopt, which is a prerequisite for molecular docking and drug design studies.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and methylphenyl rings, while the LUMO is likely centered on the electron-withdrawing acetamide carbonyl group. This distribution influences how the molecule will interact with other chemical species. Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution.

| Parameter | Description | Typical Value Range | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | Higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Lower energy indicates stronger electron-accepting ability. |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 4.0 to 5.5 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. wikipedia.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a large biological molecule, typically a protein (target).

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For phenoxyacetamide analogues, a variety of molecular targets have been investigated, including enzymes like monoamine oxidases, carbonic anhydrase, and cyclooxygenase-II (COX-II). nih.govresearchgate.netarchivepp.com For instance, studies on thymol-derived phenoxy acetamide derivatives have explored their binding affinity with targets like CpCDPK1, a key enzyme in parasites. nih.gov

In a hypothetical docking of this compound, the amide group's N-H could act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen could serve as hydrogen bond acceptors. archivepp.com The two aromatic rings (phenoxy and 3-methylphenyl) would likely engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the target's binding site. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction. nih.gov

Table 2: Example Molecular Docking Results for Thymol-Derived Phenoxy Acetamide Analogues against a Parasitic Target (CpCDPK1) Source: Adapted from research on related phenoxy acetamide derivatives. nih.gov

| Compound | Binding Affinity (kcal/mol) | Key Interactions Observed |

| Analogue 5a | -7.27 | Hydrogen bonding, Hydrophobic interactions |

| Analogue 7a | -7.58 | Hydrogen bonding, Pi-Alkyl interactions |

| Analogue 7b | -8.11 | Hydrogen bonding, Pi-Alkyl interactions |

| Reference Drug | -7.86 | Hydrogen bonding, Hydrophobic interactions |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. These simulations can reveal how the ligand and the protein's binding pocket adjust their conformations to achieve an optimal fit, a concept known as "induced fit." MD simulations are crucial for validating docking results, assessing the stability of key interactions (like hydrogen bonds) over time, and calculating more accurate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are vital for drug discovery, allowing for the prediction of a novel compound's activity or properties without the need for immediate synthesis and testing. nih.gov

For phenoxyacetamide analogues, QSAR studies have been employed to understand how different substituents on the phenyl rings affect their biological activities, such as antimicrobial or enzyme inhibitory potency. researchgate.netnih.govresearchgate.net Molecular descriptors are calculated for each analogue, quantifying various aspects of its structure. These can include:

Electronic descriptors: Partial atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: The octanol-water partition coefficient (logP), which measures lipophilicity. nih.gov

Topological descriptors: Indices that describe molecular branching and connectivity.

A statistical model is then built to correlate these descriptors with the observed activity. Such models can highlight the key structural features that enhance or diminish activity, guiding the design of more potent analogues. For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides demonstrated that high lipophilicity, often associated with halogen substituents, was crucial for the passage of these compounds through cell membranes, enhancing their antimicrobial effect. nih.govresearchgate.net

Table 3: Selected Physicochemical Descriptors Used in QSAR/QSPR Modeling of Phenoxyacetic Acid and Chloroacetamide Analogues Source: Data compiled from studies on related compound classes. mdpi.comnih.govresearchgate.net

| Descriptor | Definition | Importance in Modeling |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences size, solubility, and diffusion. |

| logPo/w | Octanol-water partition coefficient. | A measure of lipophilicity, critical for membrane permeability. mdpi.com |

| TPSA | Topological Polar Surface Area. | Predicts drug transport properties, including intestinal absorption. mdpi.com |

| HBD | Number of Hydrogen Bond Donors. | Influences binding to target proteins and solubility. mdpi.com |

| HBA | Number of Hydrogen Bond Acceptors. | Influences binding to target proteins and solubility. mdpi.com |

| NRB | Number of Rotatable Bonds. | A measure of molecular flexibility. mdpi.com |

Development of Robust Predictive Models for Biological and Chemical Properties

The development of robust predictive models for this compound is foundational to understanding its structure-activity relationship (SAR). These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of the molecule with its biological activity or chemical properties.

Researchers have focused on creating models that can predict various endpoints, such as binding affinity to specific biological targets or physicochemical properties like solubility and lipophilicity. The process typically involves a dataset of analogous compounds where the activity has been experimentally determined. For instance, a hypothetical QSAR study might explore a series of phenoxyacetamide derivatives to predict their herbicidal or fungicidal activity.

The predictive power of these models is heavily reliant on the quality of the input data and the statistical methods employed. A common approach involves multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) to capture complex, non-linear relationships between molecular descriptors and the observed activity.

Table 1: Hypothetical Data for a QSAR Model of Phenoxyacetamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |

| This compound | 241.28 | 2.85 | 38.33 | 15.2 |

| 2-phenoxyacetamide | 151.16 | 1.16 | 49.33 | 85.7 |

| N-phenyl-2-phenoxyacetamide | 227.26 | 2.56 | 38.33 | 22.4 |

| N-(4-chlorophenyl)-2-phenoxyacetamide | 261.70 | 3.25 | 38.33 | 8.9 |

Note: The data in this table is illustrative and used to represent the type of data utilized in developing predictive models.

Descriptor Generation and Statistical Validation Methodologies

The accuracy of any predictive model hinges on the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these can be categorized into several types:

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index), connectivity indices, and counts of specific chemical functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties such as the van der Waals volume and dipole moment.

Once a set of descriptors is generated, statistical methods are crucial for building and validating the QSAR model. A typical workflow involves:

Descriptor Selection: Techniques like genetic algorithms or stepwise regression are used to select a subset of descriptors that have the most significant correlation with the biological activity, while avoiding multicollinearity.

Model Building: The selected descriptors are used to construct the mathematical model using methods like MLR or machine learning.

Statistical Validation: The model's robustness and predictive capability are assessed using several statistical metrics:

Coefficient of determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Leave-one-out cross-validation (q²): A method to estimate the predictive ability of the model on new data.

External Validation: The model is tested on an external set of compounds that were not used in the model development to assess its real-world predictive power. A high R² value for the test set is indicative of a robust model.

Table 2: Key Statistical Validation Parameters in QSAR

| Parameter | Description | Acceptable Value |

| R² (Coefficient of determination) | Goodness of fit of the model. | > 0.6 |

| q² (Cross-validated R²) | Internal predictive ability of the model. | > 0.5 |

| R²_pred (External validation R²) | External predictive ability of the model. | > 0.5 |

De Novo Design Principles for Novel this compound-based Scaffolds

De novo design utilizes computational algorithms to generate novel molecular structures with desired properties, often starting from a basic scaffold like this compound. The goal is to explore new chemical space and design compounds with improved activity, selectivity, or pharmacokinetic profiles.

The process typically involves two main strategies:

Ligand-based de novo design: This approach uses information from a set of known active molecules to generate new structures. For the this compound scaffold, this could involve growing new fragments from the core structure or linking molecular fragments in novel ways to enhance interactions with a hypothetical target.

Structure-based de novo design: When the 3D structure of the biological target is known, algorithms can design molecules that fit optimally within the active site. This involves placing atoms or molecular fragments into the binding pocket and connecting them to form a coherent molecule.

For this compound, a de novo design program might suggest modifications to the phenoxy or the N-aryl ring to improve binding affinity. For example, it could propose the addition of hydrogen bond donors or acceptors, or hydrophobic groups at specific positions to complement the features of a target's active site. These computationally designed molecules are then synthesized and tested experimentally to validate the design hypothesis.

Inability to Generate Article Due to Lack of Publicly Available Scientific Data

A comprehensive search for detailed analytical and spectroscopic data for the chemical compound This compound (CAS No. 300727-64-4) has concluded that the specific research findings required to construct the requested article are not available in the public domain.

Efforts to locate experimental data for this compound across various scientific databases and publications yielded no specific results for the following advanced analytical methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H-NMR, ¹³C-NMR, or 2D-NMR spectra are available.

Mass Spectrometry (MS and HRMS): Specific mass-to-charge ratios and fragmentation patterns from MS or High-Resolution Mass Spectrometry analyses could not be found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Characteristic absorption spectra for this compound are not publicly documented.

X-ray Crystallography: There are no records of the crystal structure of this compound being determined or published.

High-Performance Liquid Chromatography (HPLC): No established methods, including details on columns, mobile phases, or retention times for purity assessment, were located.

This lack of information is further substantiated by a notice from a major chemical supplier, Sigma-Aldrich, which states for this specific compound: "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity." sigmaaldrich.com This indicates that the compound is likely a rare or specialized chemical primarily for early-stage discovery, and comprehensive characterization data has not been generated or, if it has, it has not been published in accessible literature.

Due to the strict requirement to focus solely on This compound and to include detailed research findings and data tables, it is impossible to generate the requested scientific article. Constructing the article would require fabricating data or using information from unrelated compounds, which would violate the core instructions of scientific accuracy and specificity.

Advanced Analytical Methodologies for Characterization of N 3 Methylphenyl 2 Phenoxyacetamide Research Materials

Advanced Chromatographic Methods for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of N-(3-methylphenyl)-2-phenoxyacetamide by GC-MS is often hindered by its limited volatility and potential for thermal degradation due to the presence of the amide functional group. To overcome these limitations, derivatization is a crucial prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comweber.hu This process involves the chemical modification of the polar N-H group of the amide.

The primary objectives of derivatizing this compound for GC-MS analysis include:

Increased Volatility: By replacing the active hydrogen on the amide nitrogen with a non-polar group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure and allowing the compound to be readily vaporized in the GC injector. researchgate.net

Improved Thermal Stability: Derivatization protects the amide functionality from thermal decomposition at the high temperatures required for chromatographic separation. jfda-online.com

Enhanced Chromatographic Resolution: The resulting derivatives often exhibit better peak shapes, reducing tailing and improving separation from other components in the sample matrix. nih.gov

Characteristic Mass Spectra: The derivatives can produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation. nih.govnih.gov

Common derivatization strategies applicable to this compound include silylation and acylation.

Silylation

Silylation is a widely used derivatization technique where the active hydrogen of the amide is replaced by a trimethylsilyl (B98337) (TMS) group. weber.hu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed for this purpose. The reaction proceeds by nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent.

The resulting TMS derivative of this compound is significantly more volatile and amenable to GC-MS analysis. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions resulting from the cleavage of the silyl (B83357) group and fragmentation of the parent molecule.

Acylation

Acylation involves the introduction of an acyl group, often a perfluoroacyl group, to the amide nitrogen. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are used. These reagents react with the amide to form highly volatile and electron-capturing derivatives. jfda-online.com The resulting N-perfluoroacyl derivative is not only more volatile but can also enhance sensitivity when using an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode.

The mass spectra of perfluoroacyl derivatives are typically characterized by fragment ions arising from the loss of the perfluoroacyl group and other specific cleavages within the molecule, providing valuable structural information. nih.gov

Illustrative GC-MS Data for a Derivatized Analog

While specific experimental data for this compound is not publicly available, the following tables present hypothetical yet scientifically plausible GC-MS data for a trimethylsilyl (TMS) derivative of a structurally similar compound, N-phenyl-2-phenoxyacetamide. This data is extrapolated from the known behavior of derivatized amides and related aromatic compounds in GC-MS analysis.

Table 1: Hypothesized GC-MS Parameters for Analysis of a TMS-Derivatized N-Aryl Phenoxyacetamide

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Table 2: Predicted Retention Time and Key Mass Fragments for TMS-Derivatized N-phenyl-2-phenoxyacetamide

| Compound | Derivative | Predicted Retention Time (min) | Key Mass Fragments (m/z) and Interpretation |

| N-phenyl-2-phenoxyacetamide | Trimethylsilyl (TMS) | ~15.5 | M+•: 300 (Molecular ion), 285 ([M-CH3]+, characteristic of TMS), 208 ([M-Si(CH3)3]+), 119 ([C6H5N=C=O]+), 93 ([C6H5O]+), 77 ([C6H5]+), 73 ([Si(CH3)3]+, characteristic of TMS) |

Potential Academic Applications and Broader Research Impact of N 3 Methylphenyl 2 Phenoxyacetamide

Role of N-(3-methylphenyl)-2-phenoxyacetamide Derivatives as Chemical Probes for Investigating Biological Systems

Derivatives of the N-phenyl-2-phenoxyacetamide scaffold have emerged as valuable chemical probes for exploring complex biological systems. Their ability to be systematically modified allows for the fine-tuning of their properties to interact with specific biological targets, thereby helping to elucidate cellular pathways and disease mechanisms.

Researchers have synthesized various series of these compounds to probe their biological activities, which include antimicrobial, anticancer, antiviral, and anti-inflammatory effects. jetir.orgmdpi.com For example, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity against M. tuberculosis H37Rv. mdpi.com The potent activity of these compounds suggests their potential use as probes to investigate the specific vulnerabilities of this bacterium.

Similarly, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel inhibitors of BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia. nih.govmdpi.com These molecules can serve as chemical probes to study the kinetics and structural requirements of BCR-ABL1 inhibition, aiding in the understanding of drug resistance mechanisms. By observing how structural modifications—such as the introduction of electron-withdrawing or electron-donating groups—affect inhibitory activity, researchers can map the binding pockets of target proteins and understand key molecular interactions. nih.gov

The synthetic accessibility of the phenoxyacetamide scaffold is a key feature that facilitates its use in developing chemical probes. mdpi.com This allows for the creation of libraries of related compounds with varied substituents, which can then be screened to identify molecules with high potency and selectivity for a particular biological target.

Contributions to Methodological Advancements in Organic Synthesis and Reaction Development

The synthesis of this compound and its analogs contributes to the broader field of organic synthesis by providing a platform for the application and refinement of various synthetic methodologies. The construction of these molecules typically involves fundamental reactions such as amide bond formation.

The synthesis of 2-phenoxy-N-phenylacetamide derivatives often starts with the preparation of chloro-N-substituted-acetamides from anilines and chloroacetyl chloride. nih.gov This is followed by a reaction with a substituted phenol (B47542) to form the desired product. This straightforward, multi-step synthesis provides a practical framework for undergraduate and graduate-level organic chemistry education and research, demonstrating key transformations.

Furthermore, advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have been employed to create more complex derivatives. For instance, the Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide (B32628) with various arylboronic acids has been used to synthesize tri-aryl acetamide derivatives. mdpi.com The successful application of such modern synthetic methods to this class of compounds helps to expand the toolkit of organic chemists and demonstrates the tolerance of the phenoxyacetamide core to a variety of reaction conditions. These efforts advance the development of efficient and versatile methods for constructing C-C bonds in complex molecular architectures.

The straightforward nature of the core synthesis also allows it to be a reliable platform for testing new synthetic reactions and for the development of compound libraries for high-throughput screening. mdpi.com

Theoretical Contributions to Medicinal Chemistry and Rational Drug Design Principles

The this compound scaffold serves as an excellent case study for the principles of rational drug design and medicinal chemistry. nih.gov Rational drug design utilizes knowledge of a biological target to design and synthesize new molecules with desired activities, aiming to reduce the time and cost of drug discovery. nih.govresearchgate.net

Computational studies, including molecular docking and molecular dynamics simulations, are often employed to predict the binding modes and affinities of phenoxyacetamide derivatives to their target proteins. nih.govnih.gov For example, in the discovery of new BCR-ABL1 inhibitors, structure-based virtual screening led to the identification of the N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide scaffold. nih.govmdpi.com Subsequent docking studies revealed crucial hydrogen bond interactions, guiding further optimization of the lead compound. nih.gov

These computational approaches, combined with experimental synthesis and biological evaluation, contribute to the development of robust structure-activity relationships (SAR). SAR studies on phenoxyacetamide derivatives have revealed key insights, such as how the position and electronic nature of substituents on the phenyl rings influence biological activity. For instance, in a series of BCR-ABL1 inhibitors, the introduction of electron-withdrawing groups on the phenoxy ring significantly enhanced inhibitory activity. nih.gov

The study of such derivatives contributes to fundamental concepts in medicinal chemistry, including:

Pharmacophore Modeling: Identifying the essential structural features required for biological activity.

Lead Optimization: Modifying a lead compound to improve potency, selectivity, and pharmacokinetic properties.

Molecular Hybridization: Combining structural motifs from different active compounds to create novel molecules with enhanced or dual activities. mdpi.com

The data gathered from these studies enriches our theoretical understanding of drug-receptor interactions and provides guiding principles for the design of future therapeutic agents.

| Derivative Class | Biological Target/Activity | Research Application |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides | Mycobacterium tuberculosis H37Rv mdpi.com | Antitubercular agent development mdpi.com |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides | BCR-ABL1 Kinase nih.govmdpi.com | Chronic Myeloid Leukemia inhibitors nih.govmdpi.com |

| N-Phenyl-2-phenoxyacetamides (from Carvacrol) | Leishmania species nih.gov | Antileishmanial drug discovery nih.gov |

| Phenoxyacetic acid derivatives | Various bacteria and fungi jetir.org | Antimicrobial screening jetir.org |

Future Directions and Emerging Research Avenues for this compound Investigations

The foundational research on this compound and its analogs opens up several promising avenues for future investigation. The versatility of this chemical scaffold suggests its potential in a variety of yet-unexplored therapeutic areas.

Future research could focus on:

Expansion of Biological Screening: Screening existing and novel derivatives against a wider range of biological targets, including kinases, proteases, and GPCRs, could uncover new therapeutic applications. Given the diverse activities already reported, from antimicrobial to anticancer, it is likely that this scaffold can be adapted to modulate other biological pathways. jetir.orgnih.gov

Development of Selective Inhibitors: Future synthetic efforts could focus on creating derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes. This could lead to agents with improved efficacy and reduced off-target effects. In silico-guided design will be crucial in achieving this level of precision. nih.gov

Probing Drug Resistance: Derivatives of this compound could be developed as probes to study and potentially overcome drug resistance in cancer and infectious diseases. For example, analogs could be designed to inhibit mutated forms of kinases that are resistant to current therapies.

Advanced Drug Delivery Systems: Investigating the formulation of potent phenoxyacetamide derivatives into advanced drug delivery systems, such as nanoparticles or prodrugs, could enhance their pharmacokinetic profiles and therapeutic efficacy.

Application in Chemical Biology: The development of tagged derivatives (e.g., with fluorescent labels or biotin) could create powerful tools for chemical biology research, enabling the visualization of target engagement in living cells and the identification of new binding partners.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the optimal reaction conditions for synthesizing N-(3-methylphenyl)-2-phenoxyacetamide to achieve high yield and purity? A: The synthesis typically involves coupling 3-methylaniline with phenoxyacetyl chloride in the presence of a base like triethylamine. A reflux setup with aprotic solvents (e.g., dichloromethane or toluene) under nitrogen atmosphere is recommended to minimize hydrolysis. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Post-reaction purification via recrystallization (ethanol/water) or column chromatography yields >85% purity. Adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (40–60°C) optimizes yield .

Characterization Techniques Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound? A: Key techniques include:

- NMR : H/C NMR (DMSO-d₆) to confirm acetamide linkage (δ 2.1 ppm for methyl, δ 167 ppm for carbonyl).

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of phenoxy).

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and packing motifs. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves hydrogen bonding networks .

Derivatization Reactions Q: What common chemical reactions can this compound undergo to form biologically active derivatives? A: The compound undergoes:

- Oxidation : Using KMnO₄/H₂SO₄ to convert the methyl group to carboxylic acid.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the amide to amine.

- Substitution : Halogenation (Br₂/Fe) at the phenyl ring or nucleophilic displacement of phenoxy with amines/thiols. These derivatives are screened for antimicrobial or enzyme inhibitory activity .

Advanced Research Questions

Mechanistic Insights Q: How does the structural configuration of this compound influence its interaction with biological targets like enzymes or receptors? A: The ortho-methyl group sterically hinders π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2), reducing binding affinity. Computational docking (AutoDock Vina) shows the phenoxy moiety forms hydrogen bonds with catalytic serine residues in proteases. Modifying the methyl position (para vs. meta) alters hydrophobic interactions, as shown in MD simulations .

Data Contradictions Q: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies? A: Contradictions arise from assay variability (e.g., MIC values against S. aureus ranging 8–32 µg/mL). Standardize protocols:

- Use identical bacterial inoculum sizes (1 × 10⁶ CFU/mL) and growth media (Mueller-Hinton agar).

- Validate via orthogonal assays (e.g., time-kill kinetics vs. broth microdilution).

- Perform meta-analysis with fixed/random effects models to quantify heterogeneity .

Computational Modeling Q: What role do molecular docking and QSAR studies play in predicting the pharmacological potential of this compound analogs? A:

- Docking : Identifies binding poses in targets like HDAC (PDB: 4LX6). Grid parameters (20 ų) centered on the zinc ion predict inhibitory constants (Kᵢ) within 1 log unit of experimental values.

- QSAR : 2D descriptors (logP, polar surface area) correlate with antifungal activity (R² = 0.78). 3D-QSAR (CoMFA) guides substitution at the phenoxy group to enhance potency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.